Naamidine G
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Overview
Description
Naamidine G is a marine-derived alkaloid isolated from sponges of the Leucettidae family. This compound belongs to the 2-aminoimidazole class of alkaloids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naamidine G involves a position-specific halogen-metal exchange of polyhaloimidazoles to introduce benzyl-substituted sidechains. Another method involves a position-selective metalation-benzylation sequence with a 4,5-diiodoimidazole derivative .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale synthesis. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Naamidine G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly involving the imidazole ring, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Tosyl Azide: Employed in trapping the lithiated intermediate.
Catalytic Hydrogenation: Used to convert intermediates to the final product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 14-methoxythis compound, which have been synthesized using similar methods .
Scientific Research Applications
Naamidine G has shown promise in several scientific research applications:
Chemistry: As a scaffold for the synthesis of novel compounds with potential biological activities.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of naamidine G involves its interaction with molecular targets such as extracellular signal-regulated kinases (ERK1 and ERK2). This compound has been shown to intensify the phosphotransferase activity of these kinases, leading to cell cycle arrest in the G1 phase . This mechanism highlights its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Naamine D: Another 2-aminoimidazole alkaloid with similar biological activities.
14-Methoxynaamidine G: A derivative of this compound with additional methoxy groups.
Calcaridine A: A more complex member of the Leucetta-derived alkaloids.
Uniqueness of this compound
This compound stands out due to its specific structural features and its potent biological activities.
Properties
CAS No. |
171784-01-3 |
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Molecular Formula |
C24H25N5O4 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
5-[4,5-bis[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C24H25N5O4/c1-28-20(14-16-7-11-18(33-4)12-8-16)19(13-15-5-9-17(32-3)10-6-15)25-23(28)26-21-22(30)29(2)24(31)27-21/h5-12H,13-14H2,1-4H3,(H,25,26,27,31) |
InChI Key |
ODJQUXDOPVQPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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